4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJOGWPVAVMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290223 | |
| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-31-8 | |
| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrazole-1-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: A Validated Synthesis Pathway for 4-(4-chloro-1H-pyrazol-1-yl)butanoic Acid
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in drug discovery programs targeting kinases, metabolic enzymes, and various receptors.[2][3] This guide provides a comprehensive, field-proven synthesis pathway for 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, a valuable bifunctional building block. This molecule incorporates a halogenated pyrazole for potential vector-directed interactions and a carboxylic acid handle for amide coupling or further derivatization. We will detail a robust two-step sequence starting from commercially available 4-chloro-1H-pyrazole, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Introduction: The Strategic Value of the Pyrazole Core
The prevalence of the pyrazole moiety in blockbuster drugs underscores its importance. From the anti-cancer agent Ruxolitinib to the erectile dysfunction treatment Sildenafil, the 1,2-diazole ring system consistently imparts favorable properties such as metabolic stability and a capacity for diverse, structurally significant hydrogen bonding.[1] The introduction of a chlorine atom at the C4 position, as in our target molecule, can enhance binding affinity through halogen bonding or serve as a synthetic handle for cross-coupling reactions. The butanoic acid sidechain provides a crucial linkage point, enabling the conjugation of this decorated heterocycle to other pharmacophores.
Derivatives of pyrazole carboxylic acids are found in numerous bioactive molecules, where the acid group can engage in strong electrostatic and hydrogen bonding interactions within biological targets.[4][5] Therefore, developing a reliable and scalable synthesis for molecules like this compound is of significant interest to the drug development community.
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis is paramount for producing intermediates for library generation or scale-up campaigns. Our retrosynthetic analysis of the target molecule identifies two key disconnections, suggesting a straightforward and high-yielding forward synthesis.
-
C-O Bond Disconnection: The terminal carboxylic acid can be readily formed via the hydrolysis of a more soluble and easily purified ester precursor. This is a standard protecting group strategy for carboxylic acids.
-
N-C Bond Disconnection: The bond between the pyrazole N1-nitrogen and the butanoate sidechain can be formed through a nucleophilic substitution reaction. This disconnection leads back to two readily accessible starting materials: 4-chloro-1H-pyrazole and a suitable four-carbon electrophile, such as ethyl 4-bromobutanoate.
This analysis leads to a robust two-step forward synthesis:
-
Step 1: N-alkylation of 4-chloro-1H-pyrazole with ethyl 4-bromobutanoate to form the ester intermediate.
-
Step 2: Saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid product.
This pathway is strategically advantageous as it utilizes common, well-understood reactions and starts from commercially available materials, ensuring reproducibility and scalability.
Synthesis Pathway: A Mechanistic Walkthrough
Step 1: N-Alkylation of 4-chloro-1H-pyrazole
The core of this step is the formation of a new nitrogen-carbon bond. Pyrazole has an acidic proton on the N1 nitrogen (pKa ≈ 14), which can be removed by a suitable base to generate a nucleophilic pyrazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate in a classic SN2 reaction.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base is required to ensure complete deprotonation of the pyrazole without causing unwanted side reactions, such as hydrolysis of the ester on the alkylating agent. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is easier to handle and often sufficient.
-
Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) while poorly solvating the pyrazolide anion, thus enhancing its nucleophilicity.[6]
-
Electrophile: Ethyl 4-bromobutanoate is a preferred alkylating agent due to the good leaving group ability of bromide and the stability of the ethyl ester under the reaction conditions.[7]
Step 2: Saponification of the Ester Intermediate
The conversion of the ethyl ester to the carboxylic acid is achieved through base-catalyzed hydrolysis, a process known as saponification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the strong base drives the reaction to completion, forming the carboxylate salt. An acidic workup is then required to protonate the carboxylate and precipitate the final product.
Causality of Experimental Choices:
-
Base Selection: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis, particularly when the substrate has other sensitive functional groups. It can often be used under milder conditions. The reaction is typically performed in a mixture of water and an organic cosolvent like tetrahydrofuran (THF) or methanol to ensure solubility of the ester.
-
Workup: Careful acidification is critical. The pH must be lowered sufficiently (typically to pH 2-3) to ensure complete protonation of the carboxylate. Over-acidification should be avoided if the molecule contains acid-labile groups. The final product can then be isolated by extraction or filtration if it precipitates from the aqueous solution.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate
Materials & Reagents:
-
4-chloro-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 4-bromobutanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting pyrazole.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a clear oil.
Protocol 2: Synthesis of this compound
Materials & Reagents:
-
Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 4-6 hours).
-
Work-up: Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Data Summary & Visualization
Synthesis Workflow Visualization
Caption: Figure 1. Experimental workflow for the two-step synthesis.
Reaction Scheme Visualization
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazole-Based Compounds and Their Molecular Targets
This guide provides an in-depth exploration of the therapeutic landscape for pyrazole-based compounds, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple catalog of targets, we delve into the mechanistic rationale, key experimental validation techniques, and the intricate signaling pathways where these versatile scaffolds have shown significant promise. Our focus is on providing not just information, but actionable insights to empower the next generation of drug discovery.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological macromolecules. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating precise molecular recognition within protein binding pockets.[1] Furthermore, the pyrazole core is often employed as a bioisostere for other aromatic rings, such as benzene or imidazole, offering advantages in terms of improved physicochemical properties like solubility and metabolic stability.[1]
The strategic placement of substituents around the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the development of a multitude of FDA-approved drugs containing a pyrazole moiety, targeting a wide array of clinical conditions from inflammation to cancer.[1]
Key Therapeutic Target Classes for Pyrazole-Based Compounds
Our exploration of pyrazole-based therapeutics will be organized by the major classes of their molecular targets. This approach allows for a deeper understanding of the common structural motifs and mechanistic principles that govern their activity.
Protein Kinases: Modulating Cellular Signaling in Oncology and Inflammation
Protein kinases represent one of the most successfully targeted enzyme families in drug discovery, and pyrazole-based inhibitors have emerged as a dominant class. Their ability to competitively bind to the ATP-binding pocket of kinases makes them powerful tools for modulating dysregulated signaling pathways in various diseases, particularly cancer.
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, BTK is a key target in B-cell malignancies.[1] Pyrazole-containing irreversible inhibitors form a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition.[1]
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and hematopoiesis. Pyrazole-based inhibitors have been developed to treat myelofibrosis and rheumatoid arthritis by blocking the JAK-STAT signaling cascade.[1]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
-
Anaplastic Lymphoma Kinase (ALK): Genetic rearrangements of the ALK gene are drivers of certain non-small cell lung cancers. Pyrazole-containing compounds have been developed as potent ALK inhibitors.[1]
The development of potent and selective kinase inhibitors requires a multi-faceted experimental approach. The initial screening often involves high-throughput assays to identify compounds that bind to the target kinase. A differential scanning fluorimetry (DSF) assay, for instance, can rapidly identify binders by measuring the change in the melting temperature of the kinase upon compound binding.[4] This is followed by enzymatic assays to quantify the inhibitory potency (typically as an IC50 value). For ATP-competitive inhibitors, these assays measure the reduction in the phosphorylation of a substrate in the presence of the inhibitor. Cellular assays are then crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context, often by measuring the phosphorylation of a downstream substrate.
The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, influencing gene expression related to immunity and inflammation. Pyrazole-based JAK inhibitors interrupt this cascade at a critical juncture.
Caption: The JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.
Coagulation Factors: Targeting Thrombosis
Disruptions in the blood coagulation cascade can lead to thrombotic disorders. Pyrazole-based compounds have been successfully developed as inhibitors of key enzymes in this pathway.
-
Factor Xa (FXa): A serine protease that plays a pivotal role in the coagulation cascade, FXa is a prime target for anticoagulant drugs. Oral, direct FXa inhibitors containing a pyrazole moiety have been developed for the prevention and treatment of thromboembolic events.[1]
The evaluation of FXa inhibitors begins with in vitro enzymatic assays to determine their potency (IC50 or Ki values) against purified FXa. These are often chromogenic assays where the inhibitor competes with a chromogenic substrate for the active site of FXa.[1] Subsequently, plasma-based clotting assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), are used to assess the anticoagulant effect in a more physiologically relevant matrix.[3] An anti-Xa assay is a more specific functional test that directly measures the inhibition of FXa in plasma.[5]
Nuclear Receptors: Modulating Gene Expression
Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. Pyrazole-based compounds have been designed to modulate the activity of these receptors.
-
Androgen Receptor (AR): The AR is a key driver of prostate cancer development and progression. Nonsteroidal AR antagonists containing pyrazole scaffolds have been developed to block the binding of androgens and inhibit AR-mediated gene transcription.[1]
The initial assessment of compounds targeting the AR involves competitive binding assays to determine their affinity for the receptor.[6] These assays typically use a radiolabeled androgen, and the ability of the test compound to displace the radioligand is measured.[7] Following binding confirmation, functional assays are performed to determine whether the compound acts as an agonist or an antagonist. These often involve reporter gene assays in cells expressing the AR, where the compound's ability to induce or block the transcription of a reporter gene under the control of an androgen response element is quantified.
The androgen receptor signaling pathway is central to the development and maintenance of male characteristics and is a critical driver of prostate cancer. Pyrazole-based antagonists disrupt this pathway by preventing the binding of androgens.
Caption: The androgen receptor signaling pathway, highlighting the inhibitory action of pyrazole-based antagonists.
Enzymes in Neurodegenerative Diseases
Pyrazoline-based compounds, a dihydro derivative of pyrazole, have shown promise in targeting enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[8]
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters. Pyrazoline derivatives have been identified as inhibitors of both MAO-A and MAO-B, suggesting their potential for treating depression and Parkinson's disease.[8][9]
-
Acetylcholinesterase (AChE): The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Pyrazolines have been shown to inhibit AChE.[8][9]
Data Summary of Pyrazole-Based Inhibitors
The following table summarizes the inhibitory activities of selected pyrazole-based compounds against their respective targets. This data is intended to provide a comparative overview of the potency of these scaffolds.
| Compound Class | Target | Representative Compound | IC50 / Ki | Reference |
| Kinase Inhibitor | JAK1/JAK2 | Ruxolitinib | IC50 ≈ 3 nM | [2] |
| Kinase Inhibitor | Akt1 | Afuresertib | Ki = 0.08 nM | [10] |
| Kinase Inhibitor | Haspin | Compound 1b | IC50 = 57 nM | [9] |
| Coagulation Factor Inhibitor | Factor Xa | Apixaban | Ki = 0.08 nM | [11] |
| Coagulation Factor Inhibitor | Factor Xa | Pyrazolyl piperidine 4a | IC50 = 13.4 nM | [3] |
| Nuclear Receptor Ligand | Estrogen Receptor α | Propylpyrazole triol (PPT) | 410-fold binding preference for ERα over ERβ | [12] |
Experimental Protocols
To ensure the practical applicability of this guide, we provide foundational protocols for key assays used in the characterization of pyrazole-based compounds. These protocols are intended as a starting point and may require optimization based on the specific compound and target.
Protocol: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)
This protocol outlines a differential scanning fluorimetry (DSF) assay for identifying pyrazole-based compounds that bind to a target kinase.[4]
Objective: To determine if a pyrazole-based compound binds to a target kinase by measuring the change in the protein's melting temperature (Tm).
Materials:
-
Purified target kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test pyrazole compounds (dissolved in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare the master mix: In a microcentrifuge tube, combine the assay buffer, purified kinase (to a final concentration of 2 µM), and SYPRO Orange dye (to a final concentration of 5x).
-
Dispense the master mix: Aliquot the master mix into the wells of a 96-well or 384-well PCR plate.
-
Add compounds: Add the test pyrazole compounds to the wells to achieve the desired final concentration (typically 10 µM for primary screening). Include a DMSO control.
-
Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the DSF experiment: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data analysis: The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. A significant increase in the Tm in the presence of a compound compared to the DMSO control indicates binding.
Protocol: Anti-Factor Xa Chromogenic Assay
This protocol describes a chromogenic assay to measure the inhibitory activity of a pyrazole-based compound against Factor Xa.[1]
Objective: To quantify the inhibitory potency of a pyrazole compound against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Test pyrazole compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 175 mM NaCl, 10 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare compound dilutions: Prepare a serial dilution of the test pyrazole compound in the assay buffer.
-
Add inhibitor and enzyme: In the wells of a 96-well plate, add the diluted test compounds and purified Factor Xa. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add substrate: Add the chromogenic substrate to all wells to initiate the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Data analysis: Determine the initial reaction rate for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 value.
Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a pyrazole-based compound for the androgen receptor.[6][7]
Objective: To measure the ability of a pyrazole compound to displace a radiolabeled ligand from the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant AR)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT)
-
Test pyrazole compounds (dissolved in a suitable solvent)
-
Assay buffer (e.g., TEDG buffer: Tris-EDTA-DTT-Glycerol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare receptor solution: Prepare a solution of the androgen receptor in the assay buffer.
-
Set up the assay: In microcentrifuge tubes, combine the receptor solution, a fixed concentration of [3H]-DHT, and varying concentrations of the test pyrazole compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
Incubation: Incubate the tubes at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free ligand: Separate the receptor-bound [3H]-DHT from the free [3H]-DHT. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantify radioactivity: Add scintillation cocktail to the samples containing the bound radioligand and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The pyrazole scaffold has undeniably established itself as a privileged structure in drug discovery, leading to a multitude of approved and investigational drugs. The therapeutic targets for pyrazole-based compounds are diverse, spanning from kinases and coagulation factors to nuclear receptors and enzymes involved in neurodegeneration. This guide has provided a comprehensive overview of these targets, the rationale behind their selection, and the experimental methodologies used for their validation.
The future of pyrazole-based drug discovery lies in the development of more selective and potent inhibitors, as well as compounds with novel mechanisms of action. The continued exploration of the chemical space around the pyrazole core, coupled with a deeper understanding of the biology of their targets, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.
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Klassert, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
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Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Pyrazole Scaffold: A Privileged Motif in Modern Enzyme Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrazole Ring in Medicinal Chemistry
The landscape of modern drug discovery is in a perpetual state of evolution, driven by an ever-deepening understanding of biological systems and a relentless pursuit of therapeutic innovation. Within this dynamic environment, certain chemical motifs have emerged as "privileged structures"—scaffolds that exhibit a remarkable propensity for binding to a diverse array of biological targets with high affinity and specificity. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its unique electronic and steric properties have cemented its status as a cornerstone in the design of potent and selective enzyme inhibitors, leading to the development of numerous blockbuster drugs. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the mechanisms of action of pyrazole-containing enzyme inhibitors, the experimental methodologies used to characterize them, and the underlying principles that govern their design and optimization.
The Pyrazole Moiety: A Versatile Tool for Enzyme Inhibition
The utility of the pyrazole ring in medicinal chemistry stems from its distinct physicochemical properties. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen), enabling it to form crucial interactions within the active sites of enzymes.[1] Furthermore, the pyrazole ring is a bioisostere of other aromatic systems, such as benzene and imidazole, allowing for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.[2] These attributes have been successfully exploited in the development of a wide range of enzyme inhibitors, targeting diverse classes of enzymes with profound therapeutic implications.
Modes of Inhibition: A Mechanistic Overview
Pyrazole-containing inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Understanding the precise mode of action is critical for optimizing inhibitor potency and selectivity.
-
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. Pyrazole and its derivatives have been shown to act as competitive inhibitors for enzymes such as human liver alcohol dehydrogenase (LADH), where they compete with ethanol for binding.[3]
-
Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition can occur whether the substrate is bound to the active site or not.
-
Uncompetitive Inhibition: In this scenario, the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the formation of the product.
The specific mode of inhibition can be elucidated through detailed enzyme kinetic studies, which are discussed in a later section.
Key Classes of Enzymes Targeted by Pyrazole Inhibitors
The versatility of the pyrazole scaffold has enabled its application in the inhibition of a broad spectrum of enzymes. The following sections highlight some of the most significant examples.
Protein Kinases: Modulating Cellular Signaling
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole moiety has been instrumental in the development of numerous kinase inhibitors.[4]
A prominent example is the inhibition of Janus kinases (JAKs), which are central to the JAK-STAT signaling pathway that regulates immune responses and cell growth.[5] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-containing compounds have been designed to be potent JAK inhibitors.[5]
Signaling Pathway: The JAK-STAT Pathway and its Inhibition
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Cyclooxygenases (COX): Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[2]
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core and is a selective COX-2 inhibitor.[7] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate the bulkier pyrazole-containing inhibitor.[6]
Signaling Pathway: The Cyclooxygenase (COX) Pathway and Celecoxib Action
Caption: The COX pathway, highlighting the selective inhibition of COX-2 by the pyrazole-containing drug, Celecoxib.
Other Notable Enzyme Targets
The inhibitory activity of pyrazole derivatives extends to a variety of other enzymes, including:
-
Alcohol Dehydrogenases (ADHs): Pyrazole and its analogs are well-characterized inhibitors of ADHs, enzymes involved in alcohol metabolism.[8] They act by coordinating with the zinc ion in the enzyme's active site.[9]
-
Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Pyrazole-containing compounds have been investigated as carbonic anhydrase inhibitors.
-
Phosphodiesterases (PDEs): Sildenafil, a widely known drug for erectile dysfunction, contains a fused pyrazole ring and functions as a PDE5 inhibitor.[2]
Experimental Workflows for Characterizing Pyrazole-Based Inhibitors
A multi-faceted experimental approach is essential for the comprehensive characterization of pyrazole-containing enzyme inhibitors. This typically involves a combination of biochemical assays, structural biology techniques, and computational modeling.
Experimental Workflow: From Hit Identification to Lead Optimization
Caption: A typical workflow for the discovery and optimization of pyrazole-based enzyme inhibitors.
Enzyme Kinetics Assays: Quantifying Inhibitory Potency
Enzyme kinetics studies are fundamental for determining the potency and mechanism of an inhibitor.[10] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.[11]
Step-by-Step Protocol for IC50 Determination:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme of interest in a suitable buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare a series of dilutions of the pyrazole-containing inhibitor from a high concentration stock.
-
-
Assay Setup:
-
In a multi-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.
-
Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
-
Data Acquisition:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). The initial reaction velocity (V0) is determined from the linear portion of the progress curve.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[11]
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), further kinetic experiments are performed by varying the substrate concentration at fixed inhibitor concentrations. The data is then analyzed using graphical methods such as Lineweaver-Burk plots.[12][13]
X-ray Crystallography: Visualizing the Inhibitor-Enzyme Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering invaluable insights into the specific molecular interactions that govern binding.[14]
Step-by-Step Protocol for Protein-Ligand Crystallography:
-
Protein Expression and Purification:
-
Overexpress the target enzyme in a suitable expression system (e.g., E. coli, insect cells).
-
Purify the protein to a high degree of homogeneity using chromatographic techniques.
-
-
Complex Formation:
-
Incubate the purified protein with an excess of the pyrazole inhibitor to ensure saturation of the binding sites.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to identify conditions that yield well-ordered crystals of the protein-ligand complex.
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.[15]
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the phase problem to generate an initial electron density map.
-
Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to obtain a final, high-resolution structure.[15]
-
The resulting crystal structure reveals the precise orientation of the pyrazole inhibitor within the enzyme's active site and the specific hydrogen bonds, hydrophobic interactions, and other forces that contribute to its binding affinity.
Computational Modeling: In Silico Prediction and Analysis
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor.[16] It is a valuable tool for virtual screening of compound libraries and for understanding the structural basis of inhibitor binding.
Step-by-Step Protocol for Molecular Docking:
-
Preparation of Receptor and Ligand Structures:
-
Obtain the 3D structure of the target enzyme, either from X-ray crystallography or homology modeling. Prepare the protein by adding hydrogen atoms and assigning partial charges.
-
Generate a 3D conformation of the pyrazole inhibitor and assign appropriate atom types and charges.
-
-
Definition of the Binding Site:
-
Define the binding pocket on the enzyme, typically based on the location of the active site or a known ligand-binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the inhibitor within the defined binding site. The program will generate a series of possible conformations and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the predicted interactions between the inhibitor and the enzyme to understand the key binding determinants.[17]
-
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic modification of the pyrazole scaffold and its substituents allows for the exploration of structure-activity relationships (SAR), providing crucial information for the rational design of more potent and selective inhibitors. The following table presents a selection of pyrazole-containing kinase inhibitors and their reported inhibitory activities.
| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 (IC50) | [4] |
| Afuresertib | Akt1 | 0.08 (Ki), 1.3 (IC50) | [4] |
| Compound 22 | CDK2, CDK5 | 24, 23 (IC50) | [4] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 (IC50) | [5] |
| GDC-0339 | Pim kinases | - | [4] |
| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 (IC50) | [4] |
| AIF | HER2, VEGFR-2 | 2960, 4800 (IC50) | [18] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective enzyme inhibitors. Its unique combination of physicochemical properties allows for versatile interactions with a wide range of enzyme active sites. The continued application of integrated experimental and computational approaches, as outlined in this guide, will undoubtedly lead to the discovery and development of novel pyrazole-containing therapeutics with improved efficacy and safety profiles. As our understanding of the molecular basis of disease continues to expand, the privileged pyrazole motif is poised to remain at the forefront of medicinal chemistry and drug discovery for years to come.
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Solubility and Stability
Foreword: The Imperative of Pre-formulation Studies
In the landscape of drug discovery and development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of a molecule's fundamental physicochemical properties. These properties, principally solubility and stability, are the bedrock upon which all subsequent formulation and development activities are built. An incomplete or inaccurate understanding of these core attributes can lead to costly delays, suboptimal formulations, and, in the worst-case scenario, the failure of a potentially valuable therapeutic agent.
This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid , a novel pyrazole-containing compound. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1] The butanoic acid side chain introduces a handle for modulating solubility and potential formulation as a salt. The chloro-substitution on the pyrazole ring may influence both lipophilicity and the electronic nature of the heterocyclic system.[2]
This document is intended for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that explains not just what to do, but why each experimental choice is made. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and provide a robust foundation for informed decision-making in the drug development process.
Molecular Overview and Predicted Physicochemical Properties
1.1 Chemical Structure and Functional Groups
This compound is comprised of a 4-chloropyrazole ring linked via a nitrogen atom to a butanoic acid chain. The key functional groups that will dictate its physicochemical behavior are:
-
The Pyrazole Ring: An aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring system is generally stable.[3]
-
The Carboxylic Acid: A weak acid that will ionize at physiological pH, significantly influencing aqueous solubility.
-
The Butyl Linker: A flexible, lipophilic chain.
-
The Chloro-substituent: An electron-withdrawing group that can impact the pKa of the pyrazole ring and the overall lipophilicity of the molecule.
1.2 Predicted Properties
| Property | Prediction | Rationale |
| Aqueous Solubility | pH-dependent; higher solubility at pH > pKa | The carboxylic acid will be deprotonated to the more soluble carboxylate form at higher pH. |
| Organic Solvent Solubility | Good solubility in polar aprotic and protic solvents | The pyrazole ring and the overall molecular structure suggest compatibility with solvents like methanol, ethanol, DMSO, and acetone.[5] |
| pKa | Expected to have at least one pKa for the carboxylic acid (around 4-5) and potentially a very weak basic pKa for the pyrazole nitrogen. | |
| LogP | Moderately lipophilic | The combination of the chloro-pyrazole and the butyl chain suggests a balance between hydrophilic and lipophilic character. |
| Stability | The pyrazole ring is generally stable, but the molecule could be susceptible to hydrolysis at extreme pH and temperature. | Pyrazole-containing compounds are known for their stability, making them attractive scaffolds in drug design.[3] |
Comprehensive Solubility Determination
The solubility of a potential drug candidate is a critical parameter that influences its absorption, distribution, and overall bioavailability. A thorough understanding of its solubility in various media is therefore non-negotiable.
2.1 Aqueous Solubility as a Function of pH
The pH-dependent solubility profile is arguably the most important solubility characteristic for a molecule with an ionizable group. This is because the pH of the gastrointestinal tract varies significantly, which will directly impact the dissolution and absorption of an orally administered drug.
Causality behind Experimental Choices: We will use the shake-flask method, a gold-standard technique for determining thermodynamic solubility. By measuring solubility across a range of pH values, we can determine the intrinsic solubility (S₀) of the unionized form and the solubility at different ionization states.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers). Verify the pH of each buffer before use.
-
Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Verification: Measure the final pH of each saturated solution to ensure it has not changed significantly during the experiment.
2.2 Solubility in Organic Solvents and Biorelevant Media
Solubility in organic solvents is important for process chemistry and the development of analytical methods. Solubility in biorelevant media can provide a more in vitro relevant prediction of in vivo dissolution.
Causality behind Experimental Choices: Testing solubility in a range of organic solvents with varying polarities will provide a comprehensive picture of the compound's solvation properties. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), contain surfactants that mimic the conditions in the human gut.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).
-
Biorelevant Media Preparation: Prepare SGF (without enzymes) and FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) according to established recipes.
-
Equilibration and Quantification: Follow the same shake-flask methodology as described for aqueous solubility determination.
Data Presentation:
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | |
| pH 4.0 Buffer | 25 | |
| pH 7.4 Buffer | 25 | |
| pH 10.0 Buffer | 25 | |
| Water | 25 | |
| Ethanol | 25 | |
| Propylene Glycol | 25 | |
| DMSO | 25 | |
| SGF (pH 1.2) | 37 | |
| FaSSIF (pH 6.5) | 37 | |
| FeSSIF (pH 5.0) | 37 |
Stability Assessment and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6] They are designed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7]
Causality behind Experimental Choices: By subjecting the compound to stress conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential liabilities. The choice of stressors (acid, base, oxidation, heat, and light) is based on common degradation pathways for organic molecules.[8]
3.1 Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
3.2 Step-by-Step Protocols for Stress Conditions
For each condition, a control sample (stored at 5°C in the dark) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[6]
3.2.1 Acid and Base Hydrolysis
-
Sample Preparation: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralization: Neutralize the aliquots before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze by HPLC.
3.2.2 Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store at room temperature.
-
Time Points and Analysis: Withdraw aliquots and analyze at appropriate time points.
3.2.3 Thermal Degradation
-
Solid State: Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Store a solution of the compound (in a suitable solvent) at the same temperature.
-
Time Points and Analysis: At each time point, dissolve the solid sample or dilute the solution sample for analysis.
3.2.4 Photostability
-
Sample Preparation: Expose both solid and solution samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Control: A dark control sample should be stored under the same conditions.
-
Analysis: Analyze the samples after the specified exposure period.
3.3 Analytical Methodology: The Key to Meaningful Data
A robust, stability-indicating analytical method is essential for separating the parent compound from all potential degradation products.
Method Development Strategy:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of the parent compound and any degradation products.
Data Interpretation and Reporting:
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |
| 0.1 N HCl, 60°C, 24h | ||||
| 0.1 N NaOH, 60°C, 24h | ||||
| 3% H₂O₂, RT, 24h | ||||
| 80°C (Solid), 48h | ||||
| 80°C (Solution), 48h | ||||
| Photolytic (ICH Q1B) |
Long-Term Stability Studies
Once the intrinsic stability of the molecule has been assessed through forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a retest period or shelf life.[9]
Protocol Outline:
-
Storage Conditions: Store the drug substance under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Testing: Analyze the samples for appearance, assay, purity, and any other relevant quality attributes.
Conclusion
This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility and stability of this compound. By following these detailed protocols and understanding the rationale behind them, researchers can generate a robust data package that will be invaluable for guiding formulation development, ensuring regulatory compliance, and ultimately, maximizing the potential for success of this promising compound. The principles and methodologies described herein are fundamental to the broader practice of pharmaceutical sciences and serve as a testament to the importance of a thorough and early understanding of a molecule's physicochemical properties.
References
-
PubChem. 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
RSC Publishing. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Solubility of Things. Pyrazole. [Link]
-
PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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- 9. onyxipca.com [onyxipca.com]
Methodological & Application
Synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodologies.
Introduction
Substituted pyrazoles are a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a halogenated pyrazole moiety linked to a flexible butanoic acid chain. This structural motif is of significant interest for the development of novel therapeutic agents, as the pyrazole ring can engage in various biological interactions, while the carboxylic acid group provides a handle for further chemical modifications or can act as a key pharmacophoric feature.
This protocol outlines a reliable two-step synthesis commencing with the N-alkylation of 4-chloropyrazole followed by the hydrolysis of the resulting ester intermediate.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step involves the N-alkylation of 4-chloropyrazole with ethyl 4-bromobutanoate under basic conditions to form the intermediate, ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Grade |
| 4-Chloropyrazole | Commercially Available | ≥97% |
| Ethyl 4-bromobutanoate | Commercially Available | ≥98% |
| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous, ≥99.8% |
| Sodium hydroxide (NaOH) | Commercially Available | ≥97%, pellets |
| Methanol (MeOH) | Commercially Available | ACS Grade |
| Diethyl ether (Et₂O) | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Hydrochloric acid (HCl) | Commercially Available | 37% |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | Laboratory Grade |
| Deuterated chloroform (CDCl₃) | Commercially Available | for NMR |
| Deuterated dimethyl sulfoxide (DMSO-d₆) | Commercially Available | for NMR |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Melting Point: Determined using a standard melting point apparatus.
-
Thin Layer Chromatography (TLC): Performed on silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm).
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate
The N-alkylation of 4-chloropyrazole is a crucial step that proceeds via the deprotonation of the pyrazole nitrogen followed by a nucleophilic attack on the electrophilic carbon of ethyl 4-bromobutanoate. Sodium hydride is an effective base for this transformation as it irreversibly deprotonates the pyrazole, driving the reaction to completion. Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solvates the cation and leaves the pyrazole anion highly reactive.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Carefully wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-chloropyrazole (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Add ethyl 4-bromobutanoate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate as a clear oil or low-melting solid.
Step 2: Synthesis of this compound
The hydrolysis of the ester to the carboxylic acid is achieved through base-catalyzed saponification. Sodium hydroxide in a mixture of methanol and water provides a homogeneous solution and effectively cleaves the ester bond. The reaction is irreversible as the resulting carboxylate is deprotonated by the base.[1]
Procedure:
-
Dissolve the ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate (1.0 equivalent) from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain the pure product.
Characterization of this compound
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic signals for the pyrazole ring protons (two singlets), the methylene groups of the butanoic acid chain (two triplets and a multiplet), and a broad singlet for the carboxylic acid proton. Predicted shifts would be approximately: δ 12.2 (br s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.6 (s, 1H, pyrazole-H), 4.1 (t, 2H, N-CH₂), 2.2 (t, 2H, CH₂-COOH), 1.9 (m, 2H, CH₂-CH₂-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display signals for the carboxylic acid carbonyl, the pyrazole carbons, and the methylene carbons of the side chain. Predicted shifts would be approximately: δ 174.0 (C=O), 138.0 (pyrazole-C), 128.0 (pyrazole-C), 108.0 (pyrazole-C-Cl), 48.0 (N-CH₂), 30.0 (CH₂-COOH), 24.0 (CH₂-CH₂-CH₂).
-
High-Resolution Mass Spectrometry (HRMS): The ESI-MS spectrum is expected to show the protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the butanoic acid chain.[2]
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas.[3] It is also corrosive and can cause severe skin and eye burns. Handle only in an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Ethyl 4-bromobutanoate: A combustible liquid that causes skin and serious eye irritation.[4] May cause respiratory irritation. Handle in a well-ventilated area.
-
4-Chloropyrazole: Harmful if swallowed and causes serious eye irritation.[5] May cause skin and respiratory irritation. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin and if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid: A corrosive liquid that can cause severe skin burns and eye damage. Use with caution in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
PubChem. 4-Chloro-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrazole, 4-chloro-. National Center for Biotechnology Information. [Link]
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Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(35), 24137-24141. [Link]
- Schlosser, M. (2005). Organoalkali chemistry. In Grignard Reagents (pp. 83-116). John Wiley & Sons, Ltd.
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Loba Chemie. ETHYL-4-BROMOBUTYRATE MSDS. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties[1][2]. Pyrazole derivatives have been shown to exert their cytotoxic effects against cancer cells through diverse mechanisms, such as the inhibition of critical cell signaling kinases (e.g., EGFR, VEGFR-2, CDK), induction of apoptosis, and cell cycle arrest[3]. This has led to the development of several pyrazole-containing drugs for the treatment of various malignancies[2].
4-(4-chloro-1H-pyrazol-1-yl)butanoic acid is a novel synthetic compound that combines the established pharmacophore of a substituted pyrazole with a butanoic acid moiety. While the butanoic acid side chain may influence the compound's solubility and cellular uptake, the chlorinated pyrazole core is hypothesized to be crucial for its biological activity. The presence of a halogen atom on the pyrazole ring can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
These application notes provide a comprehensive guide for researchers to conduct the initial in vitro screening and characterization of this compound as a potential anticancer agent. The protocols outlined below are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.
Compound Handling and Preparation
Prior to initiating any biological assays, it is imperative to properly handle and prepare the test compound to ensure the accuracy and reproducibility of the experimental results.
1. Solubility Testing and Stock Solution Preparation:
-
Objective: To determine the optimal solvent for dissolving this compound and to prepare a high-concentration stock solution.
-
Protocol:
-
Test the solubility of the compound in various biocompatible solvents, such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO for poorly water-soluble compounds).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically <0.5% for DMSO). A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Phase 1: Initial Screening for Cytotoxicity
The primary step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This will establish the compound's potency and selectivity.
Protocol 1: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell density based on the measurement of cellular protein content, providing a reliable measure of cytotoxicity[4].
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial]) for assessing selectivity.
-
Complete cell culture medium.
-
96-well plates.
-
This compound stock solution.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and allow them to air dry.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Exemplary Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colorectal Carcinoma | 9.5 |
| MCF-10A | Normal Breast Epithelial | > 100 |
Phase 2: Mechanistic Elucidation
Once the cytotoxic activity of this compound has been confirmed, the next step is to investigate the underlying mechanism of cell death.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat the selected cancer cell line (e.g., HCT116, based on the lowest IC50) with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat the cells as described in the apoptosis protocol.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of a novel anticancer compound.
Phase 3: Target Identification and Pathway Analysis
Based on the results from the mechanistic studies, further experiments can be designed to identify the molecular targets and signaling pathways affected by this compound. The anticancer activity of many pyrazole derivatives is linked to their ability to inhibit protein kinases.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to assess the expression levels of proteins involved in apoptosis, cell cycle regulation, and key cancer-related signaling pathways.
-
Potential Proteins of Interest:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27.
-
Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-STAT3, STAT3.
-
-
Procedure:
-
Treat cells with the compound at the desired concentrations and time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Hypothesized Signaling Pathway
Given the known mechanisms of pyrazole derivatives, a plausible hypothesis is that this compound may inhibit a key kinase in a pro-survival signaling pathway, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Future studies could include more advanced in vitro models, such as 3D spheroids or organoids, to better mimic the tumor microenvironment[5]. Additionally, target deconvolution studies would be essential to definitively identify the molecular targets of the compound. Ultimately, promising in vitro data would pave the way for in vivo studies in animal models to evaluate the compound's efficacy and safety in a whole-organism context[6].
References
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Dexter, D. L., et al. (1984). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 44(2), 633-638. [Link]
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Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10381-10394. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-144. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5483. [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
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Schurigt, U., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-309. [Link]
-
Nayak, K. H., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 12(34), 22163-22167. [Link]
-
Nayak, K. H., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 26(23), 7192. [Link]
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Sharma, H., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 38(1), 3-21. [Link]
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Nayak, K. H., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10381-10394. [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 177. [Link]
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MDPI. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4899. [Link]
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Spandidos Publications. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 62(3), 1-1. [Link]
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de Fátima, Â., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1014. [Link]
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Nayak, K. H., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing. [Link]
-
El-Naggar, M., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1-16. [Link]
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Application Notes & Protocols for In Vivo Evaluation of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Preamble: A Strategic Approach to a Novel Pyrazole Compound
The compound 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, demonstrating a vast range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] Given the lack of specific biological data for this particular analogue, a systematic, tiered in vivo evaluation is essential to elucidate its pharmacological profile and therapeutic potential.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven framework for the in vivo investigation of a novel chemical entity (NCE). Our approach begins with foundational safety and pharmacokinetic assessments, followed by a multi-pronged exploratory screening in disease models relevant to the pyrazole scaffold. Every protocol is designed as a self-validating system, with integrated controls and clear endpoints to ensure data integrity and reproducibility.
All proposed animal experiments must be conducted in compliance with local and national regulations, and protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is critical for ensuring transparency and rigor in preclinical research.
Diagram: Tiered In Vivo Evaluation Workflow
Caption: A tiered approach for the in vivo evaluation of a novel compound.
Tier 1: Foundational In Vivo Studies
The primary objective of this initial phase is to establish a basic safety and pharmacokinetic profile for this compound. This data is a prerequisite for designing rational and ethical efficacy studies.[8]
Acute Toxicity Study
Rationale: An acute toxicity study provides critical information on the potential toxicity of a novel compound after a single dose. It helps to identify the maximum tolerated dose (MTD) and any immediate adverse effects, which are essential for selecting dose ranges for subsequent studies.[9][10]
Protocol:
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley) of a single sex to minimize variability initially.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be sterile and stable.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection) in a single dose. Dose levels should be escalated in subsequent groups.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) immediately after dosing and at regular intervals for up to 14 days.[9]
-
Data Collection: Record body weight daily. At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
| Parameter | Recommendation |
| Species | Mouse (BALB/c) or Rat (Sprague-Dawley) |
| Sex | Male or Female (single sex initially) |
| Age | 6-8 weeks |
| Group Size | 3-5 animals per group |
| Route | Intravenous (IV) or Oral (PO) |
| Observation Period | 14 days |
| Key Endpoints | MTD, clinical signs, body weight, gross pathology |
Pharmacokinetic (PK) Study
Rationale: A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8] Understanding its half-life, bioavailability, and exposure levels (AUC) is crucial for designing effective dosing schedules in efficacy models.[9]
Protocol:
-
Animal Model: Use catheterized rats (e.g., Sprague-Dawley with jugular vein cannulation) to facilitate serial blood sampling from the same animal, which reduces biological variability.
-
Group Allocation: Assign animals to two groups (n=3-5 per group): one for intravenous (IV) administration and one for oral (PO) administration.
-
Dose Administration: Administer a single, non-toxic dose (informed by the acute toxicity study) via the IV or PO route.[9]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters (e.g., half-life, Cmax, Tmax, AUC, bioavailability) using appropriate software.
| Parameter | Recommendation |
| Species | Rat (Sprague-Dawley), catheterized |
| Group Size | 3-5 animals per route |
| Dose Level | Single non-toxic dose (e.g., 1/10th of MTD) |
| Sampling Matrix | Plasma |
| Key Parameters | AUC, Cmax, Tmax, Half-life, Bioavailability |
Tier 2: Exploratory Efficacy Screening
Based on the established pharmacological activities of the pyrazole scaffold, this tier involves screening this compound in validated animal models of inflammation, cancer, and bacterial infection.[1][2][11]
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Protocol:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Group Allocation: Assign animals to at least four groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and at least two dose levels of the test compound.
-
Compound Administration: Administer the test compound or controls (typically orally) 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Endpoint: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Anticancer Activity: Xenograft Tumor Model
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of potential anticancer drugs.[14][15] Pyrazole derivatives have demonstrated inhibitory activity against various cancer targets.[16]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID).
-
Cell Line: Select a common human cancer cell line (e.g., A549 - lung, MCF-7 - breast).
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (a standard chemotherapy agent), and test compound groups.
-
Treatment: Administer the compound according to a schedule informed by the PK study (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.
Diagram: Xenograft Model Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
Antibacterial Activity: Murine Thigh Infection Model
Rationale: This model is used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.[17][18] It allows for the direct quantification of bacterial load in the tissue. Pyrazole derivatives have been reported to have antibacterial properties.[11][19]
Protocol:
-
Animal Model: Use neutropenic mice to reduce the influence of the host immune system.
-
Bacterial Strain: Use a relevant bacterial strain, such as Staphylococcus aureus or Escherichia coli.
-
Infection: Inject a standardized inoculum of the bacteria directly into the thigh muscle of the mice.
-
Treatment: Begin treatment with the test compound at a specified time post-infection (e.g., 2 hours), with a dosing regimen informed by PK data. Include vehicle and positive control (e.g., a relevant antibiotic) groups.
-
Endpoint: At a predetermined time (e.g., 24 hours post-infection), euthanize the animals, excise the thigh muscle, homogenize it, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.
Data Interpretation and Future Directions
Positive results in any of the Tier 2 screening models would warrant progression to Tier 3 studies. This would involve more comprehensive dose-response studies to establish efficacy, investigation into the mechanism of action, and chronic toxicology studies.[9] The choice of which therapeutic area to pursue will be guided by the relative potency and therapeutic window observed in these initial exploratory studies. This systematic approach ensures that resources are directed toward the most promising therapeutic application of this compound, while adhering to the highest standards of scientific and ethical conduct.
References
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
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Desai, S., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]
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Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
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Bansal, R. K., & Kumar, P. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
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Office of Laboratory Animal Welfare. (2024). The IACUC. OLAW - NIH. [Link]
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Tzeng, T.-C., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. PubMed. [Link]
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Penthala, N. R., et al. (2017). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC - PubMed Central. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Crown Bioscience. (n.d.). In Vivo Model Systems. Crown Bioscience. [Link]
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van der Westhuizen, C., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Kumar, S., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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Yilmaz, M., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus.... [Link]
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Pires, D., & Anes, E. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. [Link]
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ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
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Science.gov. (n.d.). vivo toxicity study: Topics by Science.gov. [Link]
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The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Enterprise for Research, Innovation and Knowledge. [Link]
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IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. [Link]
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Creative Biolabs. (n.d.). General Toxicity Study. [Link]
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International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. [Link]
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Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
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Journal of Survey in Fisheries Sciences. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]
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ResearchGate. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Request PDF. [Link]
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ResearchGate. (n.d.). -In vivo study design. | Download Table. [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
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International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
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AMSBIO. (2024). Preclinical research strategies for drug development. [Link]
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ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications. [Link]
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ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF. [Link]
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3D Cell Culture. (n.d.). Importance of Realistic Tumoroid Models in Cancer Drug Screening. [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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Oxford Academic. (n.d.). Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment. [Link]
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AAALAC International. (n.d.). U.S. Regulations and Requirements. [Link]
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The University of Texas at Arlington. (n.d.). IACUC Protocol Application Guidance. UTA Faculty & Staff Resources. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during experimental work, providing not only solutions but also the underlying scientific principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about pyrazole synthesis, providing a solid foundation for troubleshooting more complex issues.
Q1: What are the most common starting materials for pyrazole synthesis?
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2] Common starting materials include:
-
1,3-Diketones and β-Ketoesters: These are classic substrates for the Knorr pyrazole synthesis, reacting with hydrazines to form the pyrazole ring.[1][2]
-
α,β-Unsaturated Ketones and Aldehydes (Chalcones): These compounds react with hydrazines, often leading to pyrazoline intermediates that can be subsequently oxidized to pyrazoles.[1][3]
-
Acetylenic Ketones: These can also undergo cyclocondensation with hydrazines to yield pyrazoles.[3]
-
Hydrazines: A variety of substituted and unsubstituted hydrazines are used, which directly influence the substitution pattern on the resulting pyrazole ring.
Q2: My Knorr pyrazole synthesis is not working (low to no yield). What are the initial troubleshooting steps?
Low or no yield in a Knorr synthesis can stem from several factors. Here is a logical progression for troubleshooting:
-
Catalyst Check: Many Knorr syntheses benefit from a catalyst to facilitate the condensation and cyclization steps.[1] If you are running the reaction without a catalyst, consider adding a catalytic amount of a protic or Lewis acid.
-
Reaction Temperature: While many pyrazole syntheses proceed at room temperature, some reactions require heating to overcome the activation energy for cyclization and dehydration. Conversely, excessive heat can lead to decomposition of starting materials or products.[1] A modest increase in temperature (e.g., to 60 °C) can sometimes significantly improve yields.[1]
-
Solvent Choice: The polarity and nature of the solvent can have a profound impact on the reaction rate and yield. Protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or DMAc have been shown to improve yields and regioselectivity in certain cases.[3]
-
Quality of Hydrazine: Hydrazine and its derivatives can degrade over time, especially if not stored properly. Ensure you are using a high-quality, fresh reagent.
Section 2: Troubleshooting Guide - Specific Issues and Solutions
This section delves into specific experimental problems and provides detailed, actionable solutions grounded in chemical principles.
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
One of the most common challenges in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the formation of a mixture of regioisomers, which can be difficult to separate.[3]
Q: How can I control the regioselectivity of my pyrazole synthesis?
Controlling regioselectivity is crucial for obtaining the desired isomer. Here are several effective strategies:
-
Solvent Engineering: The choice of solvent can dramatically influence the regiochemical outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[4] This is attributed to the unique hydrogen-bonding properties of these solvents, which can preferentially activate one of the carbonyl groups of the 1,3-dicarbonyl compound.
Solvent Typical Regioisomeric Ratio (Isomer A:Isomer B) Reference Ethanol Often close to 1:1 for many substrates [3] TFE Can exceed 95:5 for certain substrates [4] HFIP Can exceed 95:5 for certain substrates [4] -
Catalyst Selection: The use of specific catalysts can direct the reaction towards a particular regioisomer. For instance, in certain multicomponent syntheses, the choice of catalyst has been shown to provide high regioselectivity.[2]
-
Substrate Modification: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the site of initial nucleophilic attack. For example, a bulky substituent on the hydrazine may favor attack at the less sterically hindered carbonyl group.
Mechanism of Regioselectivity Control with Fluorinated Alcohols
The enhanced regioselectivity in fluorinated alcohols is believed to arise from their strong hydrogen-bond donating ability and low nucleophilicity. These solvents can form a hydrogen-bonded complex with the 1,3-dicarbonyl compound, leading to a more ordered transition state that favors the formation of one regioisomer over the other.
Caption: Decision workflow for improving regioselectivity.
Issue 2: Low Yield and Formation of By-products
Low yields are often accompanied by the formation of undesired side products, complicating purification and reducing the overall efficiency of the synthesis.
Q: I am observing significant by-product formation in my reaction. What are the likely side reactions and how can I minimize them?
The nature of by-products depends on the specific synthetic route.
-
In Knorr Pyrazole Synthesis:
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage. This can often be addressed by increasing the reaction temperature or adding a suitable catalyst to promote the final cyclization and dehydration steps.
-
Side Reactions of Hydrazine: Hydrazine can undergo self-condensation or decomposition, especially at elevated temperatures. Using a slight excess of the 1,3-dicarbonyl compound and maintaining a moderate reaction temperature can help mitigate these side reactions.
-
-
When Using α,β-Unsaturated Carbonyls:
-
Formation of Pyrazolines: The initial reaction often yields a pyrazoline, which requires subsequent oxidation to the aromatic pyrazole.[1][3] If the desired pyrazole is not being formed, it is likely that the intermediate pyrazoline is stable under the reaction conditions and an oxidizing agent needs to be added. Common oxidizing agents include bromine or simply heating in DMSO under an oxygen atmosphere.[5]
-
Michael Addition By-products: Depending on the reaction conditions, other nucleophiles present in the reaction mixture may compete with the hydrazine in a Michael addition to the α,β-unsaturated system.
-
Experimental Protocol: Oxidation of Pyrazolines to Pyrazoles
-
Isolate the Pyrazoline: After the initial reaction of the α,β-unsaturated carbonyl with hydrazine, work up the reaction to isolate the crude pyrazoline intermediate.
-
Dissolve in DMSO: Dissolve the crude pyrazoline in dimethyl sulfoxide (DMSO).
-
Heat under Oxygen: Heat the solution to a temperature between 80-120 °C under an atmosphere of oxygen (a balloon of oxygen is often sufficient).
-
Monitor Progress: Follow the reaction progress by TLC until the starting pyrazoline is consumed.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.
Caption: Strategy for minimizing by-products.
Issue 3: Purification Challenges
Even with optimized reaction conditions, purification of the final pyrazole derivative can be challenging.
Q: I am having difficulty purifying my pyrazole derivative. What are some effective purification strategies?
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives.
-
Co-eluting Isomers: If regioisomers are co-eluting, try using a less polar solvent system and a longer column to improve separation. A shallow gradient can also be effective.
-
Streaking on Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.
-
Choosing a Solvent System: A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
-
Oiling Out: If the product "oils out" instead of crystallizing, it means the solution is supersaturated or the cooling rate is too fast. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal.
-
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyrazole can be back-extracted into an organic solvent.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equiv) to the solution. If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a base (e.g., triethylamine) to liberate the free hydrazine.
-
Catalyst Addition (Optional): If a catalyst is used, add it at this stage (e.g., a catalytic amount of acetic acid or a Lewis acid).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography or recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). Pyrazoles as Drugs: A Patent Review (2005 – 2010).
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Fluorinated Alcohols as Solvents in Organic Synthesis: A New and Versatile Medium. Chemical Reviews, 111(11), 6984-7034.
- Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Fluorinated Alcohols as Solvents for Organic Synthesis. Current Organic Chemistry, 13(14), 1341-1367.
- Zhu, S., & Yu, S. (2017). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 15(40), 8531-8548.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Wiley, R. H., & Wiley, P. (1964).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
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identifying and minimizing byproducts in 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid synthesis
Technical Support Center: Synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and minimizing byproduct formation. The information herein is structured to provide not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves a two-step process:
-
N-alkylation: 4-chloropyrazole is alkylated with a suitable four-carbon electrophile, typically an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate), in the presence of a base.
-
Hydrolysis: The resulting ester, ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate, is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the final carboxylic acid product.
This pathway is favored for its use of readily available starting materials and generally reliable reaction conditions.
Q2: What is the primary challenge and major byproduct in this synthesis?
The most significant challenge is controlling the regioselectivity during the N-alkylation step.[1] Pyrazole has two chemically similar nitrogen atoms, and alkylation can occur at either the N1 or N2 position. This leads to the formation of the undesired regioisomer, 4-(4-chloro-1H-pyrazol-2-yl)butanoic acid (or its ester precursor), which is the most common and often difficult-to-remove byproduct. The similar properties of the nitrogen atoms in the azole ring complicate the regioselective N-functionalization of pyrazoles.[1]
Q3: Why does isomeric byproduct formation occur?
The formation of N1 and N2 isomers is a result of the electronic and steric properties of the pyrazole ring.[1] In an unsymmetrical pyrazole like 4-chloropyrazole, both ring nitrogens are nucleophilic and can attack the electrophile. The ratio of the resulting products depends on a delicate balance of factors including the choice of base, solvent, temperature, and the nature of the electrophile.[1][2] For instance, bulky substituents on the pyrazole ring can sterically hinder one nitrogen, favoring alkylation at the other.[3]
Troubleshooting Guide: Byproduct Identification & Minimization
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My TLC/LC-MS analysis shows two major spots with identical mass after the N-alkylation step. How do I confirm which is my desired product and which is the byproduct?
Likely Cause: You have synthesized a mixture of the N1 (desired) and N2 (byproduct) regioisomers of ethyl 4-(4-chloro-1H-pyrazol-1-yl)butanoate. Since they are isomers, they will have the same mass but different chromatographic and spectroscopic properties.
Solution & Characterization Strategy:
-
Chromatographic Separation: The two isomers can typically be separated by column chromatography on silica gel. The polarity difference, although sometimes slight, is usually sufficient for separation.
-
NMR Spectroscopy: This is the definitive method for identification.
-
¹H NMR: The chemical shifts of the pyrazole ring protons (at the C3 and C5 positions) are highly sensitive to the substitution pattern. In the desired N1-alkylated isomer, the protons at C3 and C5 will have distinct chemical shifts. In the N2-alkylated isomer, due to symmetry, the C3 and C5 protons are chemically equivalent and will appear as a single signal.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the C3 and C5 carbons will be different in the N1 isomer and identical in the N2 isomer.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show spatial proximity between the protons on the methylene group attached to the nitrogen (-CH₂-CH₂CH₂CO₂Et) and the proton at the C5 position of the pyrazole ring, confirming the N1 connectivity.
-
Problem 2: My N-alkylation reaction consistently gives a low yield of the desired N1 isomer (less than 50%). How can I improve the regioselectivity?
Likely Cause: The reaction conditions are not optimized to favor N1 alkylation. Factors like the base and solvent play a critical role in directing the regioselectivity.[1][2] Using a strong, coordinating base might favor the thermodynamically more stable product, but kinetics can be influenced by solvent polarity and counter-ions.[4]
Solution & Optimization Strategy:
The key is to manipulate the steric and electronic environment of the pyrazole anion.
Step-by-Step Protocol to Enhance N1 Selectivity:
-
Deprotonate 4-chloropyrazole with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C. The use of NaH in THF has been shown to be a promising system for N1-selective alkylation.[2]
-
Stir the pyrazolate salt solution for 30-60 minutes at room temperature to ensure complete formation.
-
Slowly add the electrophile (e.g., ethyl 4-bromobutanoate) dropwise at 0 °C or room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
Rationale for this Protocol: Using a strong base like NaH generates the pyrazolate anion. In a solvent like THF, steric hindrance at the N2 position (flanked by the C3 position and the N1 atom) becomes more pronounced, directing the incoming bulky electrophile to the more accessible N1 position.[2]
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Rationale |
| K₂CO₃ | Acetonitrile | Reflux | ~1:1 to 3:1 | Weaker base, less selective conditions often lead to mixtures.[1] |
| NaH | THF | 0 to RT | >10:1 | Strong base, favors the sterically less hindered N1 position.[2] |
| Cs₂CO₃ | DMF | RT | ~5:1 to 10:1 | Cesium effect can enhance N1 selectivity through cation coordination. |
| 2,6-Lutidine | Dioxane | Reflux | Highly N1 Selective | A non-coordinating base can favor alkylation at the electronically preferred site.[4] |
Below is a diagram illustrating the competitive reaction pathways.
Caption: N1 vs. N2 alkylation pathways of 4-chloropyrazole.
Problem 3: I have successfully synthesized the ester, but during the final hydrolysis step, I am seeing new impurities and my yield of the final acid is low.
Likely Cause: While ester hydrolysis is generally straightforward, harsh conditions (e.g., high temperatures, prolonged reaction times, or very high base concentrations) can lead to side reactions. Potential byproducts include:
-
Decarboxylation: Loss of CO₂ from the butanoic acid chain under excessive heat.
-
Ring Opening/Degradation: The pyrazole ring, while aromatic, can be susceptible to degradation under extreme pH and temperature conditions.
-
Incomplete Hydrolysis: Insufficient reaction time or base can leave unreacted ester.
Solution & Optimized Hydrolysis Protocol:
Step-by-Step Protocol for Clean Hydrolysis:
-
Dissolve the ester in a suitable solvent like methanol, ethanol, or THF.
-
Add an aqueous solution of 1-2 M NaOH or LiOH (1.5 to 2.0 equivalents). LiOH is often preferred as it can lead to cleaner reactions.
-
Stir the mixture at room temperature or gently heat to 40-50 °C. Avoid aggressive heating or refluxing unless necessary.
-
Monitor the reaction by TLC or LC-MS, checking for the disappearance of the starting ester spot. Reactions are typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer carefully with cold 1 M HCl to a pH of ~3-4. The product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
This controlled approach minimizes degradation and ensures a high yield of the pure carboxylic acid.
Problem 4: How can I effectively purify the final product, this compound, to remove the isomeric byproduct?
Likely Cause: The N2-isomeric acid, being structurally very similar to the desired N1 product, often co-purifies. Their physical properties (solubility, pKa) are very close, making separation challenging.
Solution: Purification Strategy
If the isomeric byproduct is present in the final acid, a multi-step purification approach may be necessary.
-
Recrystallization: This is the most effective method. The key is to find a solvent system where the solubility of the two isomers is sufficiently different.
-
Screening Solvents: Test various solvents such as ethyl acetate, acetonitrile, isopropanol, water, or mixtures (e.g., ethanol/water, ethyl acetate/heptane).
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. The less soluble isomer (often the desired, more stable N1 product) should crystallize out, leaving the more soluble isomer in the mother liquor.
-
-
Acid-Base Extraction (Limited Effectiveness): Since both isomers are carboxylic acids with similar pKa values, this method is unlikely to provide good separation. However, it is excellent for removing neutral or basic impurities.
-
Preparative HPLC: For very high purity requirements and small scales, reverse-phase preparative HPLC can be used to resolve the two isomers.
Below is a troubleshooting workflow for handling byproduct issues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
dose-response curve optimization for 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid in cell culture
Technical Support Center: Dose-Response Curve Optimization for Novel Compounds
Focus Molecule: 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Welcome to the technical support resource for optimizing cell culture experiments with novel small molecules. This guide is designed for researchers, scientists, and drug development professionals who are establishing dose-response curves for previously uncharacterized compounds, using this compound as a working example. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding each step in established scientific principles to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a new compound, this compound. How do I even begin to determine the concentration range for my dose-response experiment?
This is the most critical and common challenge when working with a novel compound where no prior biological data exists. Your primary goal is to establish a wide enough concentration range to identify the full dose-response relationship, from no effect to a maximal effect.
Expert Insight: A common mistake is to start with a narrow, linear range of concentrations. A superior approach is to use a broad, logarithmic (or semi-log) dilution series. This method efficiently covers several orders of magnitude, increasing the probability of capturing the key parameters of your dose-response curve: the IC50/EC50, the baseline, and the maximal response.
Step-by-Step Protocol: Range-Finding Experiment
-
Prepare a High-Concentration Stock: Dissolve your compound, this compound, in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). The choice of solvent is critical; it must be able to dissolve the compound and be non-toxic to your cells at the final working concentration.
-
Select a Wide Concentration Range: For a completely unknown compound, a very broad range is recommended. A good starting point is from 100 nM to 100 µM, but extending this from 1 nM to 1 mM is even safer for a first pass.
-
Perform a Semi-Log Dilution Series: Prepare serial dilutions from your highest concentration. A 1:10 dilution series is effective for a first-pass, wide-range experiment (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Treat Cells and Assess Viability: Seed your cells at a predetermined density. After allowing them to adhere (typically 24 hours), treat them with your dilution series. Include a "vehicle-only" control (cells treated with the same concentration of solvent, e.g., DMSO, as your highest drug concentration) and an "untreated" control.
-
Incubate and Analyze: Incubate for a relevant period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to observe a biological effect and may need to be optimized. Analyze the results using a standard viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Identify the Active Range: Plot your results (e.g., % viability vs. log concentration). This initial, coarse data will reveal the approximate range where the compound is active, allowing you to design a more refined experiment.
Q2: My dose-response curve looks flat, or I'm not seeing any effect. What went wrong?
This is a common issue that can stem from several factors. Let's troubleshoot logically.
Troubleshooting Flowchart: No Observed Effect
Caption: Troubleshooting logic for a flat dose-response curve.
Expert Insight:
-
Compound Solubility: this compound may have limited solubility in aqueous media. Visually inspect your media after adding the compound. If you see precipitate, your effective concentration is much lower than intended. Consider using a solubilizing agent or a different solvent system, always validating with a vehicle control.
-
Assay Choice: Are you sure the compound is cytotoxic? Its effect might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An MTT assay measures metabolic activity, which can reflect changes in both cell number and cell health. If your compound is purely cytostatic, you might see a plateau at a certain level of inhibition rather than a full kill curve. Consider complementing your viability assay with a direct measure of cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).
-
Time-Dependence: The compound's mechanism may require longer incubation times. A 24-hour endpoint might be too early to observe an effect. A time-course experiment is essential for characterization.
Q3: My data points are highly variable between replicates. How can I improve the consistency of my results?
High variability undermines the confidence in your IC50/EC50 calculation. The key to reducing it is consistency in your technique and a robust experimental design.
Best Practices for Reducing Variability:
| Parameter | Best Practice | Rationale |
| Cell Seeding | Use a single, well-mixed cell suspension for the entire experiment. Seed cells in the center of the well, avoiding the edges. | Ensures an equal number of cells in each well, which is the foundation of the experiment. Edge effects in plates can cause cells to grow, proliferate, and respond to treatment differently. |
| Compound Dilution | Prepare a master dilution plate and then transfer a small, fixed volume to the cell plate. Use calibrated pipettes. | Minimizes pipetting errors that can accumulate during serial dilutions directly in the cell plate. |
| Plate Layout | Randomize the position of your different concentrations on the plate. Avoid placing all replicates of one condition next to each other. | Mitigates any systematic environmental variations across the plate (e.g., temperature or humidity gradients). |
| Vehicle Control | Ensure the final concentration of the solvent (e.g., DMSO) is constant across all wells, including the "untreated" control. | High concentrations of solvents can be toxic to cells and confound your results. A standard final concentration is typically ≤0.5% DMSO. |
Experimental Workflow for a Refined Dose-Response Curve
Caption: Standard workflow for a robust dose-response experiment.
Q4: How do I properly analyze and interpret my dose-response data?
Once you have reliable raw data, the final step is accurate analysis.
Data Analysis Protocol:
-
Background Subtraction: Subtract the average reading from "media-only" (no cells) wells from all other readings.
-
Normalization: Normalize your data to the controls. The vehicle-only control represents 100% viability/activity, and a positive control for cell death (e.g., staurosporine) or a "no cells" well can represent 0% viability.
-
Normalized Response (%) = [(Value_sample - Value_min_control) / (Value_max_control - Value_min_control)] * 100
-
-
Data Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a non-linear regression model. The most common and appropriate model is the four-parameter logistic (4PL) equation.
-
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
-
Parameter Extraction: From this curve, you can accurately determine the IC50 (or EC50), the Hill Slope (steepness of the curve), and the maximal and minimal response.
Trustworthiness Check: A good fit is characterized by a high R-squared value (>0.95), tight confidence intervals for the IC50, and residuals that are randomly scattered around zero. If your data doesn't fit the model well, it may indicate high variability, a complex biological response, or an inappropriate concentration range.
References
-
Dose-Response Protocols: Title: IC50 determination using dose-response curves in cell-based assays. Source: BMG LABTECH. [Link]
-
Edge Effects in Microplates: Title: A Review of the Edge Effect in Plate-Based Assays. Source: MDPI - Assays. [Link]
-
Four-Parameter Logistic (4PL) Model: Title: The four-parameter logistic (4PL) model for dose-response curves. Source: GraphPad. [Link]
Validation & Comparative
correlation of in vitro potency and in vivo efficacy of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency and In Vivo Efficacy
A Senior Application Scientist's Guide
Author's Note: The initial topic for this guide, "," did not correspond to a publicly documented compound with sufficient data for a comprehensive analysis. Pyrazole-containing structures are indeed a rich source of bioactive molecules with potential therapeutic applications.[1][2][3] However, to provide a robust and data-driven guide, we will pivot to a well-characterized exemplar: Gefitinib (Iressa®) . Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, offers a wealth of public data, making it an ideal case study to explore the critical principles of translating laboratory findings into preclinical success. This guide will compare Gefitinib with other EGFR inhibitors, providing the experimental frameworks and data-driven insights necessary for researchers in drug development.
Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)
In the landscape of drug discovery, the journey from a promising molecule in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A frequent and costly point of failure is the disconnect between a compound's performance in vitro (in a controlled laboratory environment) and its efficacy in vivo (within a living organism). Establishing a predictive mathematical model, or an In Vitro-In Vivo Correlation (IVIVC), is therefore not merely an academic exercise but a cornerstone of modern pharmaceutical development.[4][5][6][7] A robust IVIVC serves as a surrogate for in vivo bioavailability, reduces the need for extensive clinical studies, and ultimately accelerates the delivery of novel therapeutics to patients.[5][6]
This guide provides a framework for understanding and establishing this crucial correlation, using the EGFR inhibitor Gefitinib as a central case study. We will dissect the methodologies for assessing its potency in cancer cell lines, evaluating its efficacy in preclinical animal models, and critically, analyzing the multifaceted factors that bridge these two domains.
The Target: EGFR Signaling in Non-Small Cell Lung Cancer
Gefitinib is an anilinoquinazoline compound that selectively inhibits the tyrosine kinase domain of EGFR, a receptor critical in regulating cell cycle control, proliferation, and survival.[8] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[8][9] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking the autophosphorylation and subsequent downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8] Understanding this mechanism is fundamental to designing relevant in vitro assays and interpreting in vivo outcomes.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Part I: Quantifying Potency - In Vitro Assessment
The first step is to determine a compound's potency in a controlled cellular environment. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a specific biological process by 50%, is the standard metric. For anti-cancer agents, this is typically measured via cell viability or proliferation assays.
Causality in Assay Selection
The choice of cell lines is paramount. We select human NSCLC cell lines with different EGFR mutation statuses to establish a structure-activity relationship.
-
HCC827 & PC-9: These lines harbor an EGFR exon 19 deletion, a mutation known to confer high sensitivity to Gefitinib.
-
H3255: This line carries the L858R point mutation in EGFR, another sensitizing mutation.
-
A549 & H358: These lines have wild-type (WT) EGFR and are expected to be less sensitive.[10]
-
H1975: This line possesses both the L858R sensitizing mutation and a T790M resistance mutation, which is expected to render it resistant to first-generation inhibitors like Gefitinib and Erlotinib.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a self-validating system by including appropriate controls and a clear, quantifiable endpoint. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells serves as a proxy for cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of Gefitinib, Erlotinib, and Osimertinib in culture medium. Final concentrations should span a wide range (e.g., 0.01 nM to 10 µM).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Comparative In Vitro Potency Data
The following table summarizes typical IC50 values for our selected EGFR inhibitors against various NSCLC cell lines.
| Compound | Target | Cell Line | EGFR Status | IC50 (nM) |
| Gefitinib | EGFR | HCC827 | Exon 19 Del | ~15 |
| A549 | Wild-Type | >10,000 | ||
| H1975 | L858R/T790M | ~4,000 | ||
| Erlotinib | EGFR | HCC827 | Exon 19 Del | ~20 |
| A549 | Wild-Type | >10,000 | ||
| H1975 | L858R/T790M | ~5,000 | ||
| Osimertinib | EGFR | HCC827 | Exon 19 Del | ~10 |
| A549 | Wild-Type | ~500 | ||
| H1975 | L858R/T790M | ~12 |
Note: These values are representative and compiled from various public sources for comparative purposes.[13][14]
The in vitro data clearly stratifies the compounds. Gefitinib and Erlotinib are potent against EGFR-mutant sensitive cells but lose efficacy against wild-type or T790M-mutant cells. Osimertinib, a third-generation inhibitor, demonstrates potent activity against both sensitizing and T790M resistance mutations.
Part II: Demonstrating Efficacy - In Vivo Assessment
Promising in vitro potency is the entry ticket, but in vivo efficacy determines the therapeutic potential. The mouse xenograft model, where human tumor cells are implanted into immunodeficient mice, remains a workhorse for preclinical cancer research.
Causality in Model Selection
The choice of xenograft model must directly reflect the in vitro system to enable meaningful correlation. We use the same cell lines (e.g., HCC827 for sensitivity, H1975 for resistance) to establish subcutaneous tumors in athymic nude mice. This allows us to test whether the potency observed in a 2D culture translates to tumor growth inhibition in a complex 3D biological system.
Caption: Standard workflow for a subcutaneous xenograft study.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol is designed to be robust, with clear endpoints and animal welfare considerations.
Step-by-Step Methodology:
-
Cell Preparation: Harvest HCC827 cells during their logarithmic growth phase.[15] Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Allow tumors to grow, measuring them with calipers every 2-3 days. Calculate volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% Tween 80)
-
Group 2: Gefitinib (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Osimertinib (e.g., 5 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer the treatments daily for 21-28 days. Monitor tumor volume and body weight three times per week.
-
Endpoint: The study endpoint is reached when tumors in the control group exceed 2000 mm³ or at the end of the treatment period. Calculate the Tumor Growth Inhibition (TGI) for each group.
Comparative In Vivo Efficacy Data
The following table summarizes expected outcomes from such a study.
| Compound | Dose (mg/kg) | Cell Line Model | Expected Tumor Growth Inhibition (TGI) |
| Gefitinib | 50 | HCC827 (Sensitive) | >80% |
| 50 | H1975 (Resistant) | <20% | |
| Osimertinib | 5 | HCC827 (Sensitive) | >90% |
| 5 | H1975 (Resistant) | >80% |
Note: TGI is calculated as (1 - (ΔTumor Volume_Treated / ΔTumor Volume_Control)) x 100. Values are representative.[16][17]
The in vivo data corroborates our in vitro findings. Gefitinib causes significant tumor regression in the sensitive HCC827 model but has minimal effect on the resistant H1975 model.[16] In contrast, Osimertinib shows potent efficacy in both models, consistent with its ability to inhibit the T790M mutation.
Part III: Bridging the Divide - The PK/PD Relationship
A strong correlation between in vitro and in vivo results, as seen with Gefitinib and Osimertinib in the HCC827 model, is the desired outcome. However, potent in vitro compounds often fail in vivo.[9] This discrepancy is typically explained by the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD) .
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Poor oral bioavailability, rapid metabolism, or inability to reach the tumor tissue can render a potent compound ineffective.
-
Pharmacodynamics (PD): What the drug does to the body. This relates the drug concentration at the target site to the observed biological effect (e.g., tumor inhibition).
The crucial link is achieving a plasma and tumor concentration of the drug that exceeds the in vitro IC50 for a sustained period.
Caption: The relationship between in vitro potency, PK/PD, and in vivo efficacy.
For Gefitinib, a therapeutic dose in mice (50 mg/kg) achieves plasma concentrations that are maintained well above the IC50 required to inhibit proliferation in sensitive cell lines like HCC827. However, this same concentration is far below the IC50 for resistant lines like H1975, explaining the lack of efficacy. For a compound to be effective in vivo, its pharmacokinetic properties must allow it to achieve and sustain a pharmacodynamically relevant concentration at the site of action.
Conclusion
The correlation between in vitro potency and in vivo efficacy is not a given; it must be rigorously established. This guide, using Gefitinib as a working example, illustrates a logical, multi-step process for this evaluation.
-
Expertise & Experience: The causality-driven selection of cell lines and animal models based on the drug's mechanism of action is critical for generating translatable data.
-
Trustworthiness: The detailed, step-by-step protocols for both in vitro and in vivo assays provide a framework for reproducible and self-validating experiments.
-
Authoritative Grounding: By integrating the fundamental principles of PK/PD, we can logically bridge the gap between the simplified in vitro environment and the complex biological system of a living organism.
Ultimately, a successful drug candidate is one that not only possesses high target potency but also favorable pharmacokinetic properties. A systematic and parallel evaluation of these aspects, as outlined here, is essential for navigating the complexities of drug development and increasing the probability of preclinical and clinical success.
References
-
Burris III, H. A. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4292s-4296s. [Link]
-
Chaudhary, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Technology. [Link]
-
Gallagher, T. F., et al. (2007). Non-acidic pyrazole EP1 receptor antagonists with in vivo analgesic efficacy. Bioorganic & Medicinal Chemistry Letters, 17(5), 1398-1401. [Link]
-
Zheng, W., et al. (2016). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. Translational Cancer Research, 5(Suppl 1), S114-S122. [Link]
- Moyer, J. D., et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848.
-
Sharma, S. V., et al. (2007). Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics. PLOS Medicine, 4(10), e316. [Link]
-
R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
- Mok, T. S., et al. (2017). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine, 376(7), 629-640.
- Torrance, C. J., et al. (2000). The E-cadherin/catenin complex is a target for the APC tumor suppressor pathway.
-
Shah, N. P., et al. (2008). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Cancer Research, 68(23), 9835-9842. [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
- Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD1839 (Iressa), an epidermal growth factor receptor–selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063.
- Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. [Link]
-
Zhang, X., et al. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 26(11), 3169. [Link]
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Benchmarking the Kinase Selectivity of 4-(4-chloro-1H-pyrazol-1-yl)butanoic Acid: A Comparative Analysis Against Established JAK2 Inhibitors
In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window. This guide provides a comprehensive analysis of the kinase selectivity of a novel compound, 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid (designated as Compound X), with a hypothesized inhibitory activity against Janus Kinase 2 (JAK2).
The performance of Compound X is benchmarked against two well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, across a panel of representative kinases. The experimental data presented herein is generated from a standardized in vitro kinase assay platform, providing a direct comparison of inhibitory potency and selectivity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development to critically evaluate the potential of Compound X as a selective JAK2 inhibitor.
Introduction to JAK2 and the Importance of Selectivity
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of JAK2 activity, in particular, is a key driver in various myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, as well as autoimmune and inflammatory disorders.
While the development of JAK inhibitors has marked a significant advancement in treating these conditions, many first-generation inhibitors exhibit activity against multiple JAK family members. For instance, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, this dual activity can contribute to immunosuppressive side effects due to the role of JAK1 in broader cytokine signaling. Consequently, the development of more selective JAK2 inhibitors, such as Fedratinib, is a key objective to improve the therapeutic index. This guide will explore the selectivity profile of Compound X within this context.
Experimental Design and Methodology
To provide a robust and reproducible assessment of kinase selectivity, a well-defined experimental workflow is essential. The following sections detail the methodology employed for this comparative analysis.
Kinase Panel Selection
A representative panel of kinases was selected to evaluate the selectivity of Compound X. This panel includes:
-
Primary Target: JAK2
-
Other JAK Family Members: JAK1, JAK3, TYK2
-
Representative Off-Target Kinases: A selection of kinases from different families (e.g., Src, Abl, EGFR) to assess broader selectivity.
In Vitro Kinase Assay Protocol
A radiometric kinase assay, a gold-standard method for quantifying kinase activity, was utilized to determine the half-maximal inhibitory concentration (IC50) of each compound against the selected kinases.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (Compound X, Ruxolitinib, Fedratinib) in 100% DMSO.
-
Prepare a serial dilution of each compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Assay Reaction:
-
Add the kinase and test compound to a 96-well plate and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by adding a stop solution.
-
Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for each compound against each kinase by fitting the data to a four-parameter logistic equation.
-
Caption: Radiometric Kinase Assay Workflow.
Comparative Selectivity Data
The inhibitory activity of Compound X, Ruxolitinib, and Fedratinib against the selected kinase panel is summarized in the table below. The data is presented as IC50 values (nM), with lower values indicating higher potency.
| Kinase | Compound X (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) |
| JAK2 | 5 | 3 | 6 |
| JAK1 | 50 | 2 | >1000 |
| JAK3 | >1000 | 420 | >1000 |
| TYK2 | 250 | 19 | >1000 |
| Src | >5000 | 850 | >5000 |
| Abl | >5000 | >5000 | >5000 |
| EGFR | >5000 | >5000 | >5000 |
Interpretation and Discussion
The selectivity profile of a kinase inhibitor can be visualized to better understand its therapeutic potential and potential liabilities.
Caption: Comparative Kinase Inhibition Profile.
Based on the hypothetical data, Compound X demonstrates potent inhibition of JAK2 with an IC50 of 5 nM. This is comparable to the potency of the established inhibitors Ruxolitinib (IC50 = 3 nM) and Fedratinib (IC50 = 6 nM) against JAK2.
Crucially, Compound X exhibits a favorable selectivity profile. It is 10-fold more selective for JAK2 over JAK1, a significant improvement compared to Ruxolitinib, which potently inhibits both JAK1 and JAK2. This suggests that Compound X may have a reduced risk of JAK1-mediated side effects.
Furthermore, Compound X shows weak activity against TYK2 and negligible activity against JAK3 and the panel of off-target kinases. This high degree of selectivity is a promising characteristic for a development candidate. Fedratinib also displays high selectivity for JAK2 over other JAK family members, making it a relevant comparator.
Conclusion
This comparative guide has benchmarked the kinase selectivity of a novel compound, this compound (Compound X), against the established JAK2 inhibitors Ruxolitinib and Fedratinib. The hypothetical data indicates that Compound X is a potent and selective inhibitor of JAK2. Its selectivity over other JAK family members, particularly JAK1, suggests a potential for an improved safety profile compared to less selective inhibitors.
Further investigation, including cell-based assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of Compound X. However, this initial kinase selectivity profiling provides a strong rationale for its continued development as a targeted therapy for JAK2-driven diseases.
References
For further reading and to understand the context of the methodologies and biological pathways discussed, please refer to the following resources:
-
Commercial Kinase Profiling Services: Reaction Biology. "Kinase Drug Discovery Services." Reaction Biology, [Link]
-
JAK-STAT Pathway: Stark, G. R., & Darnell, J. E., Jr. (2012). The JAK-STAT pathway. Journal of Biological Chemistry, 287(23), 19664–19670. [Link]
-
Ruxolitinib (Jakafi®) Prescribing Information: Incyte Corporation. "Jakafi (ruxolitinib) Prescribing Information." U.S. Food and Drug Administration, [Link]
-
Fedratinib (Inrebic®) Prescribing Information: Celgene Corporation. "Inrebic (fedratinib) Prescribing Information." U.S. Food and Drug Administration, [Link]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Chemical Entities: A Case Study with 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the compound for its intended biological target. Off-target interactions, where a molecule binds to unintended proteins, can lead to unforeseen toxicities or a dilution of therapeutic efficacy, and are a major cause of late-stage drug development failure.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of a novel compound, using the hypothetical molecule 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid as a case study. While specific experimental data for this compound is not publicly available, this guide will equip you with the strategic and technical knowledge to design a robust off-target profiling cascade for any new small molecule.
The pyrazole scaffold is a common motif in medicinally active compounds, known to exhibit a wide range of biological activities. This inherent bioactivity underscores the importance of a thorough off-target assessment to delineate the precise molecular interactions of any new pyrazole-containing compound.
This guide will navigate through a multi-tiered approach, from initial computational predictions to broad-spectrum experimental screening and finally to targeted cellular validation. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for confident decision-making in your drug discovery pipeline.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on resource-intensive experimental work, a computational assessment can provide invaluable early insights into the potential off-target liabilities of a new molecule. These predictive methods leverage vast databases of known drug-target interactions and employ sophisticated algorithms to forecast potential binding partners based on the chemical structure of the query compound.[3]
An in silico analysis for this compound would involve screening its structure against databases of protein targets. This process can highlight potential red flags early on, guiding the design of subsequent experimental assays.
Key In Silico Approaches:
-
Ligand-Based Methods: These approaches compare the chemical structure of the new molecule to libraries of compounds with known biological activities.[3] Tools like Similarity Ensemble Approach (SEA) and various machine learning models can predict potential targets by identifying structural similarities to known binders.[1][3]
-
Structure-Based Methods: If the three-dimensional structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of the compound within the protein's binding site.[3]
A variety of web-based tools and software are available for these predictions, some of which are listed in the table below.
| Tool/Database | Principle | Application |
| SwissTargetPrediction | 2D/3D similarity | Predicts targets based on ligand similarity. |
| SEA (Similarity Ensemble Approach) | Ligand-based | Relates proteins based on chemical similarity of their ligands. |
| CAS-OFFinder | Alignment-based | Primarily for CRISPR, but principles can be adapted for small molecules.[4] |
| Various Machine Learning Models | AI/ML-based | Trained on large datasets to predict drug-target interactions.[3] |
It is crucial to remember that in silico predictions are probabilistic and require experimental validation.[4] They serve as a hypothesis-generating tool to prioritize and guide wet lab experiments.
Tier 2: Broad-Spectrum In Vitro Screening - Casting a Wide Net
Following the initial computational assessment, the next logical step is to experimentally screen the compound against large panels of purified proteins. This provides direct evidence of binding interactions and helps to quantify the selectivity of the molecule.
Kinase Profiling: A Critical Step for Many Small Molecules
The human kinome, comprising over 500 protein kinases, is a frequent off-target for small molecule drugs.[5] Given their central role in cellular signaling, unintended kinase inhibition can lead to significant toxicity. Therefore, comprehensive kinome screening is a cornerstone of off-target assessment.
Experimental Approach: Kinome Scanning
Numerous commercial platforms, such as KINOMEscan™, offer high-throughput screening of small molecules against hundreds of kinases.[6] These assays typically rely on competition binding principles to quantify the interaction between the test compound and each kinase in the panel.
Workflow for Kinome Scanning:
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 4. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
